molecular formula C12H13O10P B14479445 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate CAS No. 68186-81-2

1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate

Cat. No.: B14479445
CAS No.: 68186-81-2
M. Wt: 348.20 g/mol
InChI Key: FBTTZVYMEQZAST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 1,2-propanediol phosphate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids and alcohols, which can then interact with biological molecules. The phosphate group may also play a role in modulating the compound’s activity by interacting with phosphate-binding proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate is unique due to the presence of both ester and phosphate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack the phosphate group or have different ester groups.

Properties

CAS No.

68186-81-2

Molecular Formula

C12H13O10P

Molecular Weight

348.20 g/mol

IUPAC Name

2-(2-phosphonooxypropoxycarbonyl)terephthalic acid

InChI

InChI=1S/C12H13O10P/c1-6(22-23(18,19)20)5-21-12(17)9-4-7(10(13)14)2-3-8(9)11(15)16/h2-4,6H,5H2,1H3,(H,13,14)(H,15,16)(H2,18,19,20)

InChI Key

FBTTZVYMEQZAST-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O)OP(=O)(O)O

physical_description

Liquid

Origin of Product

United States

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